Renin Substrate 1 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le substrat fluorogène de la rénine est un peptide synthétique utilisé pour mesurer l'activité de la rénine, une enzyme qui joue un rôle crucial dans le système rénine-angiotensine-aldostérone. Ce système régule la pression artérielle et l'équilibre hydrique dans l'organisme. Le substrat est conçu pour émettre de la fluorescence lors de son clivage par la rénine, ce qui permet la quantification de l'activité de la rénine dans divers échantillons biologiques .

Mécanisme D'action

Target of Action

Renin Substrate 1 Trifluoroacetate primarily targets renin , an aspartic protease produced in the afferent glomerular arteriole . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

This compound interacts with renin, which catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . The substrate has been linked to a fluorophore at one end and to a nonfluorescent chromophore at the other . After cleavage by renin, the product is brightly fluorescent .

Biochemical Pathways

The action of this compound affects the renin-angiotensin system (RAS) . The cleavage of angiotensinogen by renin forms angiotensin I, which is subsequently converted to angiotensin II . Angiotensin II acts as a potent vasoconstrictor and regulator of sodium flux .

Pharmacokinetics

The substrate can be stored for at least one year if stored desiccated at 4°c or below, protected from light . A suitable stock concentration for this substrate is 500 µM .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light exposure . The substrate should be stored desiccated at 4°C or below, protected from light . These conditions ensure the stability and efficacy of the substrate.

Analyse Biochimique

Biochemical Properties

Renin Substrate 1 Trifluoroacetate interacts with the enzyme renin, an aspartic protease produced in the afferent glomerular arteriole . Renin catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . This interaction is highly specific and plays a significant role in the regulation of blood pressure .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the renin-angiotensin system. By serving as a substrate for renin, it contributes to the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II . This can influence cell function by affecting blood pressure, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with renin. Renin, an aspartic protease, cleaves the this compound to form angiotensin I . This is the first and rate-limiting step in the renin-angiotensin system, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the renin-angiotensin system. As a substrate for renin, it is involved in the initial step of the cascade, leading to the production of angiotensin I

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway. Renin cleaves the this compound to form angiotensin I, the first step in this pathway .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction: La préparation du substrat fluorogène de la rénine implique généralement la synthèse peptidique en phase solide. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de Production Industrielle: La production industrielle du substrat fluorogène de la rénine suit des voies synthétiques similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés. Le produit final est lyophilisé et stocké dans des conditions desséchées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de Réactions: Le substrat fluorogène de la rénine subit principalement un clivage enzymatique par la rénine. Cette réaction est hautement spécifique et implique l'hydrolyse des liaisons peptidiques au sein du substrat .

Réactifs et Conditions Courants: La réaction enzymatique se produit généralement dans une solution tamponnée à un pH optimal pour l'activité de la rénine, généralement autour de pH 8,0. Les réactifs courants comprennent le substrat lui-même, l'enzyme rénine et un tampon approprié tel que le tris(hydroxyméthyl)aminométhane avec du chlorure de sodium .

Principaux Produits: Le principal produit de la réaction est un fragment peptidique fluorescent, qui peut être détecté et quantifié par spectroscopie de fluorescence .

4. Applications de la Recherche Scientifique

Le substrat fluorogène de la rénine est largement utilisé dans la recherche scientifique pour étudier l'activité de la rénine et ses inhibiteurs. Il est utilisé dans:

Biochimie: Pour étudier la cinétique et la spécificité de la rénine.

Pharmacologie: Pour cribler les inhibiteurs potentiels de la rénine qui pourraient être utilisés pour traiter l'hypertension artérielle.

Médecine: Pour mesurer l'activité de la rénine dans des échantillons cliniques à des fins de diagnostic.

Industrie: Dans le développement de kits et d'essais diagnostiques pour l'activité de la rénine

5. Mécanisme d'Action

Le mécanisme d'action du substrat fluorogène de la rénine implique son clivage par la rénine à des liaisons peptidiques spécifiques. La rénine, une aspartyl protéase, reconnaît et se lie au substrat, catalysant l'hydrolyse de la liaison peptidique. Cela entraîne la libération d'un fragment fluorescent, qui peut être mesuré pour déterminer l'activité de la rénine .

Composés Similaires:

Substrats à base d'angiotensinogène: Ces substrats sont également clivés par la rénine, mais peuvent différer par leurs propriétés de fluorescence et leur sensibilité.

Substrats fluorogènes avec différents fluorophores: Les variations du fluorophore peuvent affecter la sensibilité et les limites de détection de l'essai

Unicité: Le substrat fluorogène de la rénine est unique par sa haute spécificité pour la rénine et sa capacité à fournir une mesure directe et quantitative de l'activité de la rénine. Sa conception permet une détection rapide et sensible, ce qui en fait un outil précieux à la fois en recherche et en milieu clinique .

Applications De Recherche Scientifique

Renin fluorogenic substrate is widely used in scientific research to study the activity of renin and its inhibitors. It is employed in:

Biochemistry: To investigate the kinetics and specificity of renin.

Pharmacology: To screen for potential renin inhibitors that could be used to treat hypertension.

Medicine: To measure renin activity in clinical samples for diagnostic purposes.

Industry: In the development of diagnostic kits and assays for renin activity

Comparaison Avec Des Composés Similaires

Angiotensinogen-based substrates: These substrates are also cleaved by renin but may differ in their fluorescence properties and sensitivity.

Fluorogenic substrates with different fluorophores: Variations in the fluorophore can affect the sensitivity and detection limits of the assay

Uniqueness: Renin fluorogenic substrate is unique in its high specificity for renin and its ability to provide a direct and quantitative measure of renin activity. Its design allows for rapid and sensitive detection, making it a valuable tool in both research and clinical settings .

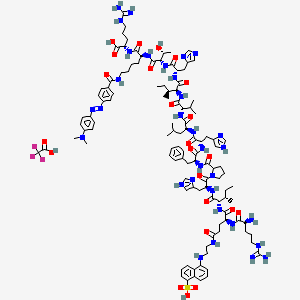

Propriétés

Numéro CAS |

791068-69-4 |

|---|---|

Formule moléculaire |

C109H156N32O21S |

Poids moléculaire |

2282.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |

Clé InChI |

OXWQVBKLGGDRTN-CHHGKBFYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.